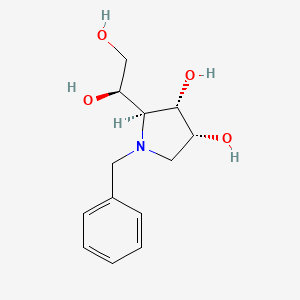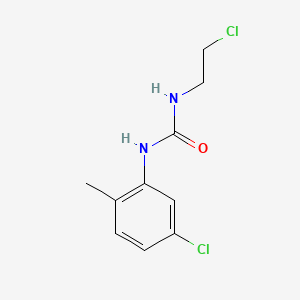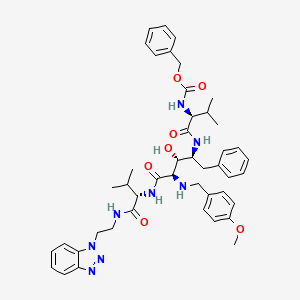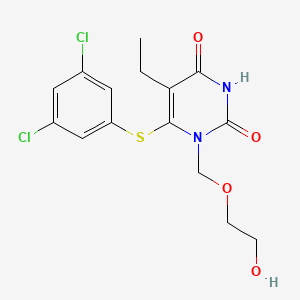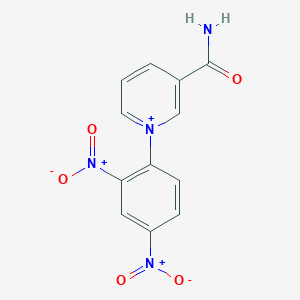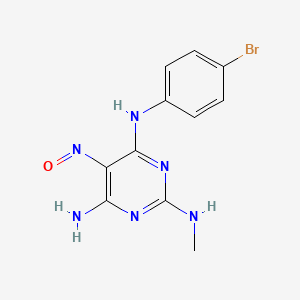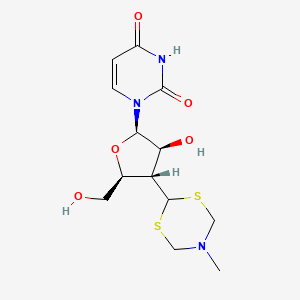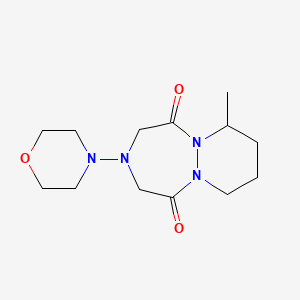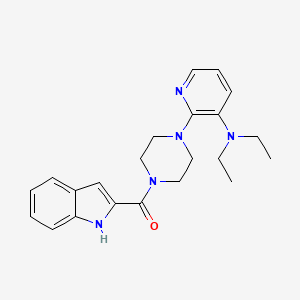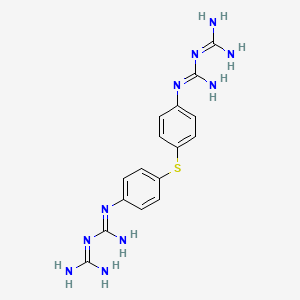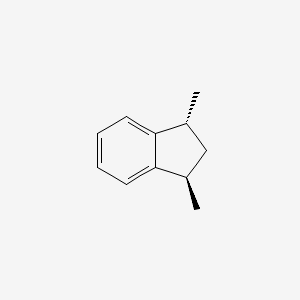
trans-1,3-Dimethylindan
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-1,3-Dimethylindan: is an organic compound with the molecular formula C₁₁H₁₄ It is a derivative of indan, characterized by the presence of two methyl groups at the 1 and 3 positions of the indan ring system
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of trans-1,3-Dimethylindan can be achieved through several methods. One common approach involves the bromination of 1,1-dimethylindene followed by dehydrobromination to yield 2,3-dibromo-1,1-dimethylindene. Subsequent reduction of this intermediate leads to the formation of this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale bromination and reduction processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions: trans-1,3-Dimethylindan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Halogenation and other substitution reactions can introduce different functional groups into the indan ring system.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen atoms or other functional groups.
科学的研究の応用
Chemistry: trans-1,3-Dimethylindan is used as a building block in organic synthesis.
Biology and Medicine: Research has explored the potential biological activities of this compound derivatives. These compounds may exhibit antimicrobial, anti-inflammatory, or anticancer properties, making them candidates for drug development .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and polymers. Its stability and reactivity make it a valuable intermediate in various manufacturing processes .
作用機序
The mechanism of action of trans-1,3-Dimethylindan involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific derivative and its intended application .
類似化合物との比較
- 1,1-Dimethylindene
- 2,3-Dibromo-1,1-dimethylindane
- 2,2-Dimethylindan-1-one
Comparison: trans-1,3-Dimethylindan is unique due to the specific positioning of its methyl groups, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity .
特性
CAS番号 |
200426-00-2 |
|---|---|
分子式 |
C11H14 |
分子量 |
146.23 g/mol |
IUPAC名 |
(1R,3R)-1,3-dimethyl-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H14/c1-8-7-9(2)11-6-4-3-5-10(8)11/h3-6,8-9H,7H2,1-2H3/t8-,9-/m1/s1 |
InChIキー |
IIJUYSSJMAITHJ-RKDXNWHRSA-N |
異性体SMILES |
C[C@@H]1C[C@H](C2=CC=CC=C12)C |
正規SMILES |
CC1CC(C2=CC=CC=C12)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



